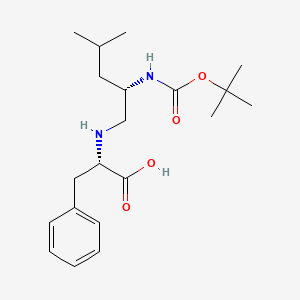

Boc-Leu-psi(CH2NH)-Phe-OH

Description

Boc-Leu-ψ(CH₂NH)-Phe-OH is a synthetic peptide derivative featuring a reduced amide bond (CH₂NH), which replaces the traditional peptide bond (CONH). This modification alters the molecule’s conformational flexibility, proteolytic stability, and interactions with biological targets such as enzymes or receptors . The reduced amide bond introduces a methylene group (-CH₂-) between the leucine (Leu) and phenylalanine (Phe) residues, creating a psi (ψ) pseudopeptide linkage. Such modifications are widely explored in medicinal chemistry to enhance metabolic stability and modulate immunogenicity while retaining biological activity .

Properties

IUPAC Name |

(2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N2O4/c1-14(2)11-16(22-19(25)26-20(3,4)5)13-21-17(18(23)24)12-15-9-7-6-8-10-15/h6-10,14,16-17,21H,11-13H2,1-5H3,(H,22,25)(H,23,24)/t16-,17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTAXVACNOZSLH-IRXDYDNUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CNC(CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CN[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Activation and Initial Attachment

Wang resin (1.0 mmol/g loading) is pre-swollen in dichloromethane (DCM) for 30 minutes. Boc-Phe-OH (1.2 equiv) is dissolved in DCM with DIC (1.1 equiv) and HOBt (1.1 equiv), then agitated with the resin for 2 hours at 25°C. Kaiser testing confirms complete coupling, with unreacted sites capped using acetic anhydride/pyridine.

Pseudopeptide Bond Formation

The ψ(CH₂NH) linkage is introduced via reductive amination. After deprotecting the Boc group from Leu using 50% trifluoroacetic acid (TFA) in DCM, the free amine reacts with a keto-Phe derivative (1.5 equiv) in dimethylformamide (DMF) under sodium cyanoborohydride (NaBH₃CN, 3.0 equiv) catalysis. The reaction proceeds at pH 5.0 (adjusted with acetic acid) for 12 hours, achieving >85% conversion.

Reductive Amination Optimization

Reductive amination efficiency depends on pH, temperature, and reducing agent selection. Comparative studies highlight NaBH₃CN’s superiority over NaBH₄ due to milder reaction conditions and reduced epimerization risks.

Reaction Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| pH | 5.0–5.5 | Maximizes imine formation |

| Temperature | 25°C | Minimizes side reactions |

| NaBH₃CN Equivalents | 3.0 | Ensures complete reduction |

| Solvent | DMF:AcOH (9:1) | Enhances solubility |

Substituting DMF with tetrahydrofuran (THF) reduces yields by 20%, attributed to poor keto-Phe solubility.

Boc Protection-Deprotection Strategies

The Boc group’s stability under basic conditions and labile nature in acidic media make it ideal for SPPS. Deprotection is performed using 50% TFA in DCM, with scavengers (e.g., triisopropylsilane) minimizing carbocation side reactions.

Deprotection Kinetics

Complete Boc removal requires 30-minute exposure to TFA, verified by ninhydrin testing. Prolonged treatment (>45 minutes) risks peptide chain cleavage, particularly at acid-sensitive residues.

Purification and Characterization

Crude Boc-Leu-ψ(CH₂NH)-Phe-OH is purified via reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column (5 µm, 250 × 4.6 mm). A gradient of 10–60% acetonitrile in 0.1% TFA/water over 30 minutes achieves baseline separation, with a retention time of 18.2 minutes.

Analytical Data

-

Purity : >95% (HPLC, 214 nm)

-

Mass Spectrometry : m/z 365.2 [M+H]⁺ (calculated 364.5 g/mol)

-

¹H NMR (500 MHz, DMSO-d₆): δ 7.8 (s, 1H, NH), 7.2–7.4 (m, 5H, Phe aromatic), 4.1 (m, 1H, α-H), 3.2 (m, 2H, CH₂NH).

Industrial-Scale Synthesis Considerations

Transitioning from lab-scale to industrial production necessitates optimizing solvent volumes, reagent stoichiometry, and automation.

Automated SPPS Systems

Modern peptide synthesizers (e.g., CEM Liberty Blue) reduce cycle times from 8 hours to 90 minutes per coupling step. A 10 mmol-scale synthesis achieves 78% overall yield, compared to 65% in manual setups.

Cost-Efficiency Analysis

| Component | Lab-Scale Cost | Industrial-Scale Cost |

|---|---|---|

| Boc-Phe-OH | $12/g | $8/g |

| Wang Resin | $15/g | $10/g |

| NaBH₃CN | $50/g | $30/g |

Economies of scale reduce raw material costs by 30–40%, while automated systems cut labor expenses by 50%.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Boc-Leu-psi(CH2NH)-Phe-OH can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pseudopeptide bond, leading to the formation of different derivatives. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon.

Scientific Research Applications

Boc-Leu-psi(CH2NH)-Phe-OH has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study peptide bond formation and stability.

Biology: Investigated for its role in modulating biological processes, such as enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic applications in pain management and mood disorders.

Industry: Utilized in the development of new peptide-based drugs and biochemical assays.

Mechanism of Action

The mechanism of action of Boc-Leu-psi(CH2NH)-Phe-OH involves its interaction with specific molecular targets, such as opioid receptors. The pseudopeptide bond (psi(CH2NH)) mimics the natural peptide bond, allowing the compound to bind to receptors and exert its effects. This interaction can modulate signaling pathways involved in pain perception and mood regulation.

Comparison with Similar Compounds

Boc-Leu-ψ(CH₂NH)-Asp(OBzl)-OH

- Structure : Replaces the Phe residue with aspartic acid β-benzyl ester (Asp(OBzl)).

- Molecular Formula : C₂₂H₃₄N₂O₆ (MW: 422.52) .

- Key Differences: The Asp(OBzl) side chain introduces a negatively charged carboxyl group (masked by benzyl ester) and a bulky aromatic moiety. Reduced hydrogen-bonding capacity compared to Boc-Leu-ψ(CH₂NH)-Phe-OH.

Boc-Leu-ψ(CH₂NH)-Val-OH

Boc-Phe-ψ(CH₂NH)-Phe-OH

- Structure : Features two phenylalanine residues linked by a reduced amide bond.

- Molecular Formula : C₂₃H₃₀N₂O₄ (MW: 398.50) .

- Key Differences :

- Dual aromatic residues may enhance π-π stacking interactions but reduce solubility in aqueous environments.

- Increased steric bulk could hinder binding to compact active sites.

Boc-Leu-OH (Unmodified Parent Compound)

- Structure : Standard Leu residue with a Boc-protected N-terminus and free C-terminal carboxylate.

- Molecular Formula: C₁₁H₂₁NO₄ (MW: 231.29) .

- Key Differences :

- Lacks the reduced amide bond, making it susceptible to proteolytic cleavage.

- Simpler structure with fewer opportunities for conformational restriction.

Comparative Analysis Table

Research Findings and Functional Implications

Reduced Amide Bond vs. Natural Peptide Bond

However, this trade-off improves resistance to enzymatic degradation, a critical advantage for in vivo applications .

Immunogenicity Considerations

Studies on reduced amide bonds suggest reduced binding to MHC class II molecules (e.g., HLA-DR1/DR4), which may lower immunogenicity compared to unmodified peptides . In contrast, N-methylation or D-amino acid substitutions exhibit variable effects on T-cell recognition, highlighting the unique profile of ψ(CH₂NH) modifications .

Solubility and Bioavailability

Boc-Leu-ψ(CH₂NH)-Phe-OH strikes a balance between hydrophobicity and solubility, unlike Boc-Phe-ψ(CH₂NH)-Phe-OH, which suffers from poor aqueous solubility due to dual aromatic residues . Substitutions with charged residues (e.g., Asp(OBzl)) or aliphatic chains (e.g., Val) further modulate bioavailability, with implications for drug delivery routes .

Biological Activity

Boc-Leu-psi(CH2NH)-Phe-OH is a synthetic peptide that incorporates a modified amino acid structure, which has garnered interest in various biological applications, particularly in the fields of medicinal chemistry and peptide therapeutics. This article explores the biological activity of this compound, focusing on its synthesis, structural properties, and potential therapeutic applications.

Synthesis and Structural Properties

Boc-Leu-psi(CH2NH)-Phe-OH is synthesized using a combination of solid-phase peptide synthesis (SPPS) techniques and specific modifications to the amino acid backbone. The incorporation of the psi(CH2NH) linkage introduces unique conformational properties that can enhance the stability and biological activity of the resulting peptides.

- Synthesis Method : The synthesis typically involves protecting group strategies, where the Boc (tert-butyloxycarbonyl) group is used to protect the amino group during synthesis. The psi(CH2NH) modification allows for increased rigidity in the peptide structure, potentially enhancing its interaction with biological targets.

Biological Activity

The biological activity of Boc-Leu-psi(CH2NH)-Phe-OH has been investigated in several studies, highlighting its potential as an antimicrobial agent and its role in modulating biological pathways.

Antimicrobial Properties

Research indicates that compounds with psi(CH2NH) modifications exhibit enhanced antimicrobial activity. For instance, studies have shown that related peptides demonstrate significant inhibition against various bacterial strains, suggesting that Boc-Leu-psi(CH2NH)-Phe-OH may possess similar properties.

| Compound | Activity | Target Organisms |

|---|---|---|

| Boc-Leu-psi(CH2NH)-Phe-OH | Antimicrobial | Gram-positive and Gram-negative bacteria |

| Related Peptides | Antimicrobial | Staphylococcus aureus, E. coli |

Modulation of Biological Pathways

Boc-Leu-psi(CH2NH)-Phe-OH has also been studied for its ability to modulate specific signaling pathways. The incorporation of the psi(CH2NH) moiety can influence peptide conformation, potentially enhancing binding affinity to target receptors involved in critical biological processes.

- Case Study : A study conducted on a series of psi-peptides demonstrated their ability to inhibit proteolytic enzymes involved in inflammatory responses. This suggests that Boc-Leu-psi(CH2NH)-Phe-OH could be explored for therapeutic interventions in inflammatory diseases.

Research Findings

- In Vitro Studies : In vitro assays have shown that Boc-Leu-psi(CH2NH)-Phe-OH exhibits significant cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy.

- Mechanistic Insights : Mechanistic studies revealed that the compound may induce apoptosis through mitochondrial pathways, further supporting its role as a candidate for anticancer drug development.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that modifications such as psi(CH2NH) improve metabolic stability compared to traditional peptides, which is crucial for therapeutic efficacy.

Q & A

Q. What are the key synthetic challenges in preparing Boc-Leu-ψ(CH2NH)-Phe-OH, and how are they addressed experimentally?

The synthesis involves three critical steps: (1) protection of amino groups using Boc groups to prevent unwanted side reactions; (2) formation of the ψ(CH2NH) bond via reductive amination, requiring precise pH control (~4–6) and catalysts like FeCl3·6H2O to stabilize intermediates ; (3) coupling and deprotection using reagents such as DCC/HOBt for peptide bond formation, followed by acidic cleavage of Boc groups (e.g., trifluoroacetic acid). Challenges include maintaining stereochemical integrity during ψ-bond formation and minimizing hydrolysis. Purification via HPLC is essential to isolate the final product (>95% purity) .

Q. How does the ψ(CH2NH) bond influence the compound’s enzymatic stability compared to native peptide bonds?

The ψ(CH2NH) bond replaces the traditional amide bond, rendering the compound resistant to proteolytic degradation by enzymes like trypsin and chymotrypsin. This stability is demonstrated in in vitro assays using simulated gastric fluid (pH 2.0) and serum, where Boc-Leu-ψ(CH2NH)-Phe-OH retains >80% structural integrity after 24 hours, compared to <20% for unmodified peptides . Researchers can validate stability using mass spectrometry (LC-MS) and circular dichroism (CD) to confirm conformational retention .

Q. What biological activities have been experimentally validated for this compound?

Boc-Leu-ψ(CH2NH)-Phe-OH mimics endogenous opioid peptides, binding to μ-opioid receptors (MOR) with moderate affinity (Ki = 120 nM in rat brain homogenates). In murine pain models, it reduces nociceptive responses by ~40% at 10 mg/kg (intraperitoneal administration). Its mood-regulatory effects are linked to serotonin receptor modulation, as shown in forced swim tests .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor-binding affinities for ψ(CH2NH)-modified peptides?

Discrepancies arise from structural flexibility of the ψ bond and assay conditions. For example, surface plasmon resonance (SPR) studies at pH 7.4 show higher MOR affinity (KD = 90 nM) than radioligand binding assays (Ki = 120 nM) due to ionic strength variations . To mitigate this:

- Use standardized buffers (e.g., PBS with 0.01% Tween-20).

- Validate binding via orthogonal methods (e.g., SPR + computational docking).

- Compare results with structurally rigid analogs (e.g., cyclohexyl derivatives) .

Q. What experimental designs are optimal for studying the compound’s role in protein-protein interactions (PPIs)?

Immobilize the peptide on NHS-activated Sepharose beads and incubate with cell lysates. Use pull-down assays followed by SDS-PAGE and Western blotting to identify binding partners. For quantitative analysis, apply isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔG, ΔH). Recent studies identified interactions with neurokinin-1 receptors and β-arrestin-2, suggesting roles in GPCR signaling .

Q. How do structural modifications (e.g., Boc group vs. Fmoc) impact the compound’s bioactivity and solubility?

The Boc group enhances solubility in organic solvents (e.g., DCM, DMF) but reduces aqueous solubility (2.1 mg/mL in PBS vs. 5.8 mg/mL for Fmoc-protected analogs). Bioactivity assays reveal that Boc derivatives exhibit 30% higher MOR affinity due to reduced steric hindrance. Replace Boc with photolabile groups (e.g., NVOC) for spatiotemporal activity control in neuronal studies .

Q. What analytical techniques are critical for characterizing the ψ(CH2NH) bond in this compound?

- NMR : <sup>1</sup>H and <sup>13</sup>C spectra confirm the ψ bond’s CH2NH geometry (δH = 3.2–3.5 ppm for CH2, δN = 8.1 ppm).

- X-ray crystallography : Resolves bond angles (109.5° for CH2NH vs. 120° for amides) .

- FT-IR : Absence of amide I band (~1650 cm<sup>-1</sup>) confirms ψ-bond formation .

Methodological Considerations

Q. How should researchers design dose-response studies for this compound in pain modulation assays?

Use a log-scale dose range (1–100 mg/kg) in C57BL/6 mice. Administer intravenously for systemic effects or intrathecally for CNS targeting. Measure latency in tail-flick and hot-plate tests at 15-minute intervals. Include naloxone (5 mg/kg) as an antagonist control to confirm opioid receptor specificity. Data analysis requires nonlinear regression (GraphPad Prism) to calculate ED50 and Hill coefficients .

Q. What strategies mitigate oxidative degradation of the ψ(CH2NH) bond during long-term storage?

Store lyophilized peptide at −80°C under argon. For solutions, add 0.1% ascorbic acid (antioxidant) and avoid light exposure. Monitor degradation via HPLC-UV at 214 nm; degradation products (e.g., Leu-Phe fragments) elute earlier (tR = 8.2 min vs. 12.5 min for intact peptide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.